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molecular formula C7H5ClF3N B112640 2-AMINO-4-CHLOROBENZOTRIFLUORIDE CAS No. 445-14-7

2-AMINO-4-CHLOROBENZOTRIFLUORIDE

Cat. No. B112640
M. Wt: 195.57 g/mol
InChI Key: GXMFVMMXHKXSBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04913728

Procedure details

Aqueous ammonium sulfide (60 g., 52-60%) is added dropwise to a warm (75° C.), stirred ethanol solution of 5-chloro-2-trifluoromethylnitrobenzene (22.6 g., 0.1 mole) and the resulting mixture is heated for four hours at a heating bath temperature of 97° C. and then allowed to cool to room temperature. The reaction mixture is poured into water, and the organic product is extracted with diethyl ether. After washing and drying the ether solution, the ether is removed by evaporation to give 5-chloro-2-trifluoromethylaniline.
[Compound]
Name
ammonium sulfide
Quantity
60 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
22.6 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH4+]=S.C(O)C.[Cl:6][C:7]1[CH:8]=[CH:9][C:10]([C:16]([F:19])([F:18])[F:17])=[C:11]([N+:13]([O-])=O)[CH:12]=1>O>[Cl:6][C:7]1[CH:8]=[CH:9][C:10]([C:16]([F:17])([F:18])[F:19])=[C:11]([CH:12]=1)[NH2:13]

Inputs

Step One
Name
ammonium sulfide
Quantity
60 g
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)O
Name
Quantity
22.6 g
Type
reactant
Smiles
ClC=1C=CC(=C(C1)[N+](=O)[O-])C(F)(F)F
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
75 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the resulting mixture is heated for four hours at a heating bath temperature of 97° C.
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature
EXTRACTION
Type
EXTRACTION
Details
the organic product is extracted with diethyl ether
WASH
Type
WASH
Details
After washing
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
drying the ether solution
CUSTOM
Type
CUSTOM
Details
the ether is removed by evaporation

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=CC(=C(N)C1)C(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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